molecular formula C21H18F3NO3S B2761370 4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide CAS No. 690644-29-2

4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Cat. No.: B2761370
CAS No.: 690644-29-2
M. Wt: 421.43
InChI Key: GFOMCSSRMJZLIB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a central benzene ring substituted with a 2-methylphenoxy group at the 4-position and two distinct N-substituents: a phenyl group and a 2,2,2-trifluoroethyl group. The trifluoroethyl moiety introduces strong electron-withdrawing characteristics, which may influence conformational stability and intermolecular interactions .

Properties

IUPAC Name

4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3S/c1-16-7-5-6-10-20(16)28-18-11-13-19(14-12-18)29(26,27)25(15-21(22,23)24)17-8-3-2-4-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOMCSSRMJZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with N-phenyl-N-(2,2,2-trifluoroethyl)amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

The compound 4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, synthesizing findings from diverse sources.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a sulfonamide group, a trifluoroethyl moiety, and phenoxy and phenyl substituents. Its molecular formula is C20H20F3N2O2SC_{20}H_{20}F_3N_2O_2S with a molecular weight of approximately 452.4 g/mol. The trifluoroethyl group enhances lipophilicity and may influence the compound's biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have been shown to inhibit various cancer cell lines, including those associated with breast and colon cancers. These compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit key enzymes involved in various biological processes. The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that modifications in the sulfonamide structure can enhance inhibitory potency against these enzymes .

Design of Molecular Hybrids

The unique structure of this compound allows for the design of molecular hybrids that can combine different pharmacophores to enhance therapeutic effects. Such approaches are being explored to create more effective drugs with fewer side effects .

Case Study 1: Antitumor Activity Evaluation

In a recent study, derivatives of sulfonamides were synthesized and screened for their anticancer activities against various human cancer cell lines. Compounds similar to the target compound showed promising results, indicating that structural modifications could lead to enhanced efficacy against tumors .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of sulfonamide derivatives has revealed their potential to inhibit AChE effectively. A series of experiments demonstrated that specific modifications could lead to improved binding affinity and selectivity towards the enzyme, highlighting the therapeutic potential of these compounds in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features include:

Compound Name R₁ (Sulfonamide N-Substituent) R₂ (Aromatic Substituent) Key Properties/Effects Reference
Target Compound Phenyl, 2,2,2-trifluoroethyl 2-Methylphenoxy Strong electron-withdrawing trifluoroethyl group may stabilize conformations and enhance metabolic stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide 2-(3,4-Dimethoxyphenyl)ethyl 4-Methyl Methoxy groups increase electron density, potentially improving solubility but reducing metabolic resistance.
3-Cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide 2,2,2-Trifluoroethyl 3-Cyano, 4-Fluoro Cyano and fluoro substituents enhance electrophilicity; trifluoroethyl group may improve binding to hydrophobic pockets.
N-(2-Hydroxyethyl)-N-(4-chlorophenyl)benzenesulfonamide 2-Hydroxyethyl, 4-Chlorophenyl None Hydroxyethyl group introduces hydrogen-bonding capacity; chloro substituent increases lipophilicity.

Conformational and Electronic Effects

  • Trifluoroethyl vs. Hydroxyethyl : The trifluoroethyl group in the target compound adopts a conformation where the CF₃ group is oriented away from the sulfonamide core, minimizing steric hindrance and enhancing electron-withdrawing effects. In contrast, hydroxyethyl substituents (e.g., ) favor hydrogen bonding but may reduce metabolic stability due to increased polarity .
  • Aromatic Substituents: The 2-methylphenoxy group in the target compound provides moderate steric bulk and lipophilicity compared to electron-rich groups like 3,4-dimethoxyphenyl () or electron-deficient groups like 4-fluoro (). This balance may optimize membrane permeability and target engagement .

Research Findings

  • Conformational Studies : Computational analyses () reveal that sulfonamides with trifluoroethyl groups adopt stable conformations due to the electron-withdrawing nature of CF₃, which minimizes charge repulsion at the sulfonamide nitrogen .
  • Biological Activity : Sulfonamides with aryl substituents (e.g., phenyl, chlorophenyl) demonstrate antimicrobial and enzyme-inhibitory activities, suggesting the target compound may share similar pharmacological profiles .
  • Synthetic Challenges: The incorporation of trifluoroethyl groups requires specialized reagents (e.g., trifluoroethylating agents), as noted in analogs from , which may complicate large-scale synthesis .

Biological Activity

4-(2-methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a phenyl ring and a trifluoroethyl moiety, which may influence its pharmacokinetic properties and biological interactions. The presence of the trifluoroethyl group is particularly noteworthy for enhancing lipophilicity and potentially modulating receptor interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:

  • Enzyme Inhibition : Many sulfonamides are known to inhibit enzymes such as carbonic anhydrase and various cyclooxygenases (COX).
  • Antimicrobial Activity : Sulfonamides have historically been used as antibacterial agents by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds like this sulfonamide may exhibit anti-inflammatory properties through COX inhibition, which is relevant in treating conditions like arthritis.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological ActivityObservationsReference
COX InhibitionModerate inhibition observed
CytotoxicityEvaluated against MCF-7 cell line
Antioxidant ActivityPotential antioxidant properties noted

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various sulfonamides on COX-2 and lipoxygenases (LOX). The results indicated that similar compounds demonstrated significant inhibition, suggesting that this compound could also exhibit similar effects. The IC50 values for related compounds ranged from 10 to 20 μM for COX-2 inhibition.

Case Study 2: Cytotoxicity Assessment

In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds with trifluoroethyl substitutions showed enhanced cytotoxic effects. The compound's structure may contribute to increased membrane permeability and interaction with cellular targets.

Research Findings

Recent research has focused on the molecular docking studies of sulfonamide derivatives. These studies suggest that the trifluoroethyl group facilitates strong interactions with target proteins through hydrogen bonding and hydrophobic interactions. Such findings highlight the potential for developing targeted therapies using this compound.

Q & A

Q. Table 1: Representative Reaction Parameters

StepSolventTemp (°C)CatalystYield (%)
SulfonylationTHF25Et₃N65–75
CyclizationDCM40NaH70–80

Basic: Which analytical techniques are critical for structural elucidation of this sulfonamide?

Answer:
Advanced structural characterization relies on:

  • X-ray Crystallography : Resolves bond lengths (e.g., S–N = 1.62 Å) and torsion angles (e.g., C–S–O = 106.5°) with R-factors < 0.05 .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; trifluoroethyl groups show distinct ¹⁹F shifts at ~-70 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 464.12 Da) .

Advanced: How can computational modeling resolve contradictions between predicted and experimental solubility/reactivity data?

Answer:
Discrepancies arise from approximations in force fields or solvent models. Methodological solutions include:

  • Density Functional Theory (DFT) : Simulate solvation energies (e.g., using COSMO-RS) to predict solubility trends .
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzyme active sites) to validate binding modes .
  • Validation : Cross-check computational results with experimental HPLC retention times or partition coefficients (logP) .

Advanced: What challenges occur during crystallization, and how are they mitigated?

Answer:
Crystallization hurdles include polymorphism and poor crystal growth. Solutions involve:

  • Solvent Screening : Test polar/non-polar mixtures (e.g., n-hexane/ethyl acetate) to induce slow nucleation .
  • Hydrogen Bond Engineering : Utilize weak C–H⋯O interactions (2.8–3.2 Å) to stabilize crystal packing .
  • Temperature Gradients : Gradual cooling (e.g., 0.5°C/min) to avoid amorphous precipitates .

Q. Table 2: Hydrogen Bond Geometry in Crystal Structure

Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
C8–H8⋯O10.952.453.25142
C12–H12⋯O30.962.513.31138

Basic: How is biological activity assessed for sulfonamide derivatives like this compound?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like carbonic anhydrase using fluorometric methods .
  • Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent studies .

Advanced: What mechanistic insights explain reaction pathway selectivity during synthesis?

Answer:
Competing pathways (e.g., over-alkylation vs. sulfonamide formation) are controlled by:

  • Steric Effects : Bulky 2-methylphenoxy groups hinder undesired nucleophilic attack at ortho positions .
  • Electronic Effects : Electron-withdrawing trifluoroethyl groups stabilize intermediates via inductive effects .
  • Kinetic Monitoring : Use TLC or in situ IR to detect intermediates and adjust reaction times .

Advanced: How do stability studies inform storage and handling protocols?

Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (e.g., >200°C) guide storage conditions .
  • Light Sensitivity Tests : UV-Vis spectroscopy monitors photodegradation; recommend amber vials .
  • Hydrolytic Stability : HPLC tracks decomposition in buffers (pH 1–14) to define shelf life .

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